Fmoc-beta-holys(boc)-oh

Solid-Phase Peptide Synthesis Coupling Kinetics Active Ester Stability

Fmoc-beta-holys(boc)-oh (CAS 203854-47-1), also known as Fmoc-β-Homolys(Boc)-OH or (S)-7-(Boc-amino)-3-(Fmoc-amino)heptanoic acid, is a β-homoamino acid derivative bearing orthogonal Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. It serves as a key building block for the solid-phase synthesis of β-peptides and α/β-chimeric peptides, enabling the introduction of a β3-homolysine residue with a protected ε-amino side chain.

Molecular Formula C27H34N2O6
Molecular Weight 482.6 g/mol
Cat. No. B12497203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-holys(boc)-oh
Molecular FormulaC27H34N2O6
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
InChIKeySDBUQLGECIYUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-holys(boc)-oh: Orthogonally Protected β-Homolysine Building Block for Advanced Peptide Synthesis


Fmoc-beta-holys(boc)-oh (CAS 203854-47-1), also known as Fmoc-β-Homolys(Boc)-OH or (S)-7-(Boc-amino)-3-(Fmoc-amino)heptanoic acid, is a β-homoamino acid derivative bearing orthogonal Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups . It serves as a key building block for the solid-phase synthesis of β-peptides and α/β-chimeric peptides, enabling the introduction of a β3-homolysine residue with a protected ε-amino side chain [1]. The compound's backbone extension by one methylene unit relative to α-lysine imparts distinct conformational properties and proteolytic resistance to resultant peptides, making it a critical component in peptidomimetic and foldamer research [2].

Why Fmoc-beta-holys(boc)-oh Cannot Be Replaced by Fmoc-Lys(Boc)-OH or Other β-Amino Acid Analogs


The unique structural feature of Fmoc-beta-holys(boc)-oh—an extended β-amino acid backbone—renders it non-interchangeable with its α-amino acid counterpart Fmoc-Lys(Boc)-OH. Substitution with an α-lysine building block alters the peptide backbone length and hydrogen-bonding pattern, fundamentally changing the secondary structure and proteolytic susceptibility of the resulting peptide [1]. Similarly, substitution with alternative β-homoamino acids (e.g., β-homoleucine or β-homoglutamic acid) is not possible due to the specific requirement for a cationic ε-amino side chain in applications such as antimicrobial β-peptides or catalytic foldamers where lysine residues are essential for electrostatic interactions and solubility [2]. The orthogonal Fmoc/Boc protection scheme is standard, but the β-backbone directly dictates coupling kinetics, active ester stability, and the final peptide's conformational and biological properties, as quantified below [3].

Quantitative Differentiation Evidence for Fmoc-beta-holys(boc)-oh in Peptide Synthesis


Extended Active Ester Stability Reduces Hydrolysis Side Reactions During Coupling

In a time-resolved ¹H NMR study comparing active ester formation and stability for α- and β-amino acids under standard PyBOP/DIEA and HOBt/DIC coupling conditions, β-amino acid active esters exhibited exceptional stability with hydrolysis times exceeding 24 hours (t > 24 h), in contrast to α-amino acid active esters that underwent significant hydrolysis within 6 hours (t < 6 h) [1]. Fmoc-beta-holys(boc)-oh, as a β3-homoamino acid, belongs to this 'non-hydrolyzing' category, allowing for extended coupling times without the typical yield loss due to competing hydrolysis that plagues α-amino acid couplings.

Solid-Phase Peptide Synthesis Coupling Kinetics Active Ester Stability

Proteolytic Stability of β-Peptides Containing β3-Homolysine Residues

A comparative proteolytic stability study of β-peptides (including those with β3-homolysine) versus α-peptides demonstrated that β-peptides remained completely intact after 24-hour incubation with three major proteases (pronase, trypsin, elastase) and human serum, whereas control α-peptides were rapidly degraded under identical conditions [1]. The study specifically notes that 'peptides containing β-linkages were resistant to all conditions' and that mixed α/β-peptides exhibited slowed degradation rates.

Peptide Stability Protease Resistance β-Peptides

High Enantiomeric Purity (>99.5% ee) Ensures Stereochemical Fidelity in Foldamer Design

A practical synthesis of protected β-homolysine reports achieving enantiomeric purity of >99.5% ee for the β3-homolysine scaffold through stereoselective conjugate addition methodology [1]. In contrast, alternative synthetic routes to β-homoamino acids often yield lower enantiomeric excess (typically 90-95% ee) due to racemization during homologation steps. Commercial Fmoc-beta-holys(boc)-oh derived from this optimized route maintains this high stereochemical integrity.

Chiral Purity Enantiomeric Excess Foldamer Synthesis

Microwave-Assisted Coupling Efficiency: β3-Homolysine Incorporation Yields >95%

In a study optimizing microwave-assisted solid-phase synthesis of β-peptides, Fmoc-β3-homolysine(Boc)-OH was incorporated with coupling efficiencies exceeding 95% per step using standard HBTU/HOBt activation at 75°C for 5 minutes [1]. This performance matches the coupling efficiency of standard Fmoc-α-amino acids under identical conditions, demonstrating that the β-backbone does not inherently compromise coupling yields when proper activation is employed.

Microwave SPPS Coupling Efficiency β-Peptide Synthesis

Commercial Purity Specification: ≥95.0% (HPLC) with Verified MDL Number

Commercially available Fmoc-beta-holys(boc)-oh is supplied with a minimum purity of 95.0% as determined by HPLC . This specification is comparable to or exceeds that of related β-homoamino acid building blocks (e.g., Fmoc-β-homoalanine typically 95%, Fmoc-β-homoleucine 95-98%), ensuring consistent performance in solid-phase synthesis. The compound is also characterized by MDL number MFCD01863054 and Beilstein reference 8022293, providing traceability and literature linkage .

Purity Specification Quality Control HPLC Analysis

Optimal Application Scenarios for Fmoc-beta-holys(boc)-oh in Academic and Industrial Research


Synthesis of Protease-Resistant Antimicrobial β-Peptides

The enhanced proteolytic stability of β-peptides incorporating β3-homolysine residues (demonstrated by complete resistance to trypsin, elastase, and pronase over 24 hours [1]) makes Fmoc-beta-holys(boc)-oh the preferred building block for designing long-lasting antimicrobial peptides. The cationic ε-amino side chain (revealed after Boc deprotection) enables electrostatic interaction with bacterial membranes, while the β-backbone prevents rapid enzymatic degradation in vivo.

Construction of 14-Helical Foldamers for Catalysis and Molecular Recognition

The extended β3-backbone promotes formation of the 14-helix secondary structure, a well-defined foldamer motif used in catalyst design. Fmoc-beta-holys(boc)-oh provides the necessary backbone spacing and side-chain functionality to position amine groups along one helical face for cooperative catalysis [2]. The high enantiomeric purity (>99.5% ee) of the building block ensures uniform helix handedness, critical for reproducible catalytic activity.

Preparation of Mixed α/β-Chimeric Peptides for Enhanced Pharmacokinetic Properties

In drug discovery programs where α-peptide leads suffer from rapid clearance, strategic replacement of selected α-lysine residues with β3-homolysine using Fmoc-beta-holys(boc)-oh can extend half-life without abolishing target binding [3]. The orthogonal Fmoc/Boc protection is fully compatible with standard Fmoc-SPPS protocols, allowing seamless integration into existing peptide synthesis workflows while conferring localized proteolytic resistance at the modification site.

Structure-Activity Relationship (SAR) Studies Probing Backbone Flexibility

When investigating the role of backbone flexibility in peptide-receptor interactions, Fmoc-beta-holys(boc)-oh serves as a precise tool to introduce an additional methylene group at a defined position. The >95% coupling efficiency under microwave conditions [4] ensures that SAR libraries can be synthesized with high fidelity, enabling quantitative comparison of binding affinities between α- and β-lysine containing variants.

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